5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile, also known as 3-Cyanopyridine-5-boronic Acid Pinacol Ester or 2-(5-Cyano-3-pyridyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is a valuable building block in organic synthesis. Its key functional groups are the cyano (nitrile) group and the pinacol boronate ester. The cyano group can participate in various reactions like nucleophilic addition and substitution, while the pinacol boronate ester allows for Suzuki-Miyaura coupling, a powerful tool for carbon-carbon bond formation. This enables the synthesis of complex organic molecules with a pyridine core and a nitrile functionality [, ].
Here are some examples of its use in research:
The key features of the molecule include:
The planar structure of the molecule and the presence of the aromatic pyridine ring contribute to its stability and unique reactivity patterns [].
R-B(OR)2 + Ar-X + 2 Base → R-Ar + B(OR)2-X + H2O
Where:
By utilizing this reaction with various coupling partners, scientists can synthesize a wide range of pyridine-based molecules with diverse functionalities [].
The synthesis of 3-cyanopyridine-5-boronic acid pinacol ester typically involves:
This method allows for the selective introduction of the boron functional group while maintaining the integrity of the pyridine structure.
3-Cyanopyridine-5-boronic acid pinacol ester has several applications:
Several compounds share structural similarities with 3-cyanopyridine-5-boronic acid pinacol ester. Here are some notable examples:
Compound Name | CAS Number | Key Features |
---|---|---|
4-Cyanopyridine-3-boronic acid | 402718-28-9 | Similar structure with variations in substitution pattern. |
3-Pyridineboronic acid | 100100-27-6 | A simpler boronic acid that lacks the cyano group but retains similar reactivity. |
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | 402718-30-3 | Contains the same dioxaborolane structure but different substituents. |
These compounds highlight the versatility and unique properties of boron-containing heterocycles in organic chemistry.
Irritant